molecular formula C18H18N2O4S3 B2827799 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide CAS No. 923437-70-1

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2827799
CAS No.: 923437-70-1
M. Wt: 422.53
InChI Key: QIIRZWGYGWSTSY-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S3 and its molecular weight is 422.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

Compounds with structures similar to the given chemical name have been synthesized and evaluated for their electrophysiological activities. For example, N-substituted imidazolylbenzamides and benzene-sulfonamides have been developed as selective class III agents, showing potency in vitro and efficacy in vivo models of reentrant arrhythmias, comparable to sematilide, indicating potential applications in cardiac electrophysiology (Morgan et al., 1990).

Antimicrobial and Antifungal Activities

Thiophene and benzothiazole derivatives have been investigated for their antimicrobial and antifungal activities. For instance, benzothiophene-sulfonamide derivatives have shown significant ocular hypotensive effects, suggesting potential applications in glaucoma treatment (Graham et al., 1989). Additionally, various substituted thiophene-carboxamides and thiazolidine-grafted tetrahydrobenzothiophenes have exhibited significant activities against bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Babu et al., 2013).

Antitumor Activities

Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial properties. Some compounds have shown higher activity against human tumor cell lines than the standard drug doxorubicin, suggesting their potential in cancer therapy (Hafez et al., 2017).

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamide with carbonic anhydrase inhibitory properties have been synthesized, showing very powerful inhibitory effects against human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions like glaucoma or edema (Büyükkıdan et al., 2013).

Electrochemical and Optical Properties

The synthesis of compounds incorporating the S,S-dioxide benzothiophene unit has been explored for their deep blue emission in photoluminescence spectra, indicating applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Yang et al., 2015).

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-27(22,23)13-6-7-14-16(10-13)26-18(19-14)20(11-12-4-2-8-24-12)17(21)15-5-3-9-25-15/h3,5-7,9-10,12H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIRZWGYGWSTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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